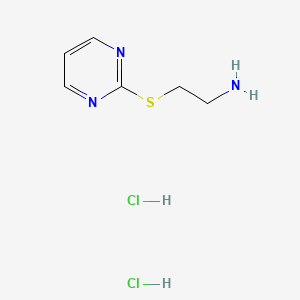

2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride

Description

2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride is a pyrimidine-derived compound featuring a sulfanyl-linked ethanamine chain and two hydrochloride counterions. Its molecular formula is C₆H₁₁Cl₂N₃S, with a molecular weight of 227.97 g/mol (calculated). The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) is substituted at the 2-position with a sulfanyl (-S-) group, which connects to an ethanamine moiety.

Properties

Molecular Formula |

C6H11Cl2N3S |

|---|---|

Molecular Weight |

228.14 g/mol |

IUPAC Name |

2-pyrimidin-2-ylsulfanylethanamine;dihydrochloride |

InChI |

InChI=1S/C6H9N3S.2ClH/c7-2-5-10-6-8-3-1-4-9-6;;/h1,3-4H,2,5,7H2;2*1H |

InChI Key |

FJZPHKYLAYIRNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)SCCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride typically involves the reaction of pyrimidine-2-thiol with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

2-[(2-Aminoethyl)disulfanyl]pyridine hydrochloride (C₇H₁₁ClN₂S₂, MW = 222.75 g/mol ):

- Heterocycle : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) in the target compound.

- Linkage : Features a disulfide (-S-S-) bridge instead of a single sulfanyl group, which may confer redox sensitivity.

Substituted Pyrimidine Derivatives

1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride (C₈H₁₅Cl₂N₃, MW = 224.13 g/mol ):

- Substitution : Pyrimidin-5-yl vs. 2-yl in the target compound. The 5-position substitution may sterically hinder interactions with planar binding sites.

- Amine Chain: Shorter methanamine (C1) vs.

1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (C₉H₁₅Cl₂N₅, MW = 272.16 g/mol ):

- Amine Structure : Cyclic piperidine vs. linear ethanamine. The rigid piperidine ring may enhance stereoselective binding but reduce solubility due to increased hydrophobicity.

- Functionality : Additional nitrogen in the piperidine ring introduces basicity, affecting pH-dependent solubility.

Functional Group Variations

1-(2-Propylpyrimidin-5-yl)pyrrolidine-2,5-dione dihydrochloride (C₈H₁₃Cl₂N₃O, MW = 165.71 g/mol ):

- Trade-offs : Increased molecular complexity may hinder synthetic accessibility or metabolic stability.

Table 1. Structural and Molecular Comparison of Selected Analogues

Key Findings:

Heterocycle Impact : Pyrimidine-based compounds generally exhibit higher hydrogen-bonding capacity than pyridine analogs, favoring interactions with biological targets like enzymes or receptors .

Linkage Stability : Disulfide bridges (e.g., in ) may confer redox activity, whereas single sulfanyl groups (as in the target) are more chemically stable.

Amine Flexibility : Linear ethanamine chains (target compound) offer greater conformational freedom compared to cyclic amines (), which may enhance or reduce target engagement depending on the binding pocket geometry.

Salt Form : All compared compounds are dihydrochloride salts, suggesting a common strategy to improve solubility for in vitro assays .

Biological Activity

The compound 2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biomolecules, therapeutic potential, and relevant case studies.

Molecular Structure

- Molecular Formula: C7H10Cl2N2S

- Molecular Weight: 221.14 g/mol

- IUPAC Name: 2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C7H10Cl2N2S |

| Molecular Weight | 221.14 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

The biological activity of 2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound may act as an electrophile, modifying nucleophilic sites on target biomolecules, which can lead to alterations in their function and activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies revealed that it inhibited the proliferation of cancer cell lines such as HeLa and HL-60, with IC50 values of 15.14 µM and 6.8 µM, respectively. These findings indicate its potential as a lead compound in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of 2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride against multi-drug resistant strains. The results showed that the compound effectively inhibited growth in resistant strains, highlighting its potential as an alternative treatment option.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of this compound on human leukemia cells. The study concluded that it induced apoptosis in HL-60 cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

Summary of Key Findings

- Antimicrobial Activity : Effective against various bacterial strains with MIC values indicating significant potency.

- Antitumor Activity : Demonstrated inhibition of cancer cell proliferation in vitro with promising IC50 values.

- Mechanistic Insights : Potential interactions with nucleophilic sites on proteins leading to functional modifications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Pyrimidin-2-ylsulfanyl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyrimidine-2-thiol and a chloroethylamine derivative under basic conditions. Key parameters include solvent choice (e.g., dichloromethane or methanol), temperature control (25–60°C), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical to isolate the dihydrochloride salt. Optimization studies suggest adjusting reaction time and base strength (e.g., NaOH vs. K₂CO₃) to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the connectivity of the pyrimidine ring and ethanamine chain. For example, the pyrimidine protons resonate at δ 8.5–9.0 ppm in D₂O .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths and angles. Parameters such as R factor (<0.05) and data-to-parameter ratio (>10:1) ensure reliability. Evidence from analogous compounds (e.g., 2-(Pyrimidin-2-ylsulfanyl)acetic acid) shows planar pyrimidine rings with S–C bond lengths of ~1.7 Å .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, X-ray diffraction patterns)?

- Methodological Answer :

- Validation Workflow : Compare density functional theory (DFT)-calculated chemical shifts with experimental NMR data using software like Gaussian or ADF. Adjust solvent models (e.g., PCM for aqueous solutions) to improve accuracy.

- Crystallographic Refinement : Use SHELXL's least-squares refinement to resolve outliers. Parameters like Flack’s x (for enantiopurity) or Rogers’ η can identify chiral center misassignments .

Q. What strategies are recommended for analyzing the compound’s reactivity in nucleophilic substitution reactions, considering the pyrimidine ring’s electronic environment?

- Methodological Answer :

- Electrophilicity Mapping : The pyrimidine ring’s electron-deficient nature directs nucleophiles to the sulfur atom or adjacent carbons. Use Hammett constants (σ) to predict substituent effects.

- Kinetic Studies : Monitor reactions via HPLC or LC-MS under varying pH and temperature. For example, substitution at the sulfur atom with iodide proceeds faster in polar aprotic solvents (e.g., DMF) at 50°C .

Q. How can enantiomeric purity be determined, and what challenges arise in chiral resolution?

- Methodological Answer :

- Chiral Chromatography : Use columns like Chiralpak IG-3 with hexane:isopropanol mobile phases. Validate with circular dichroism (CD) spectroscopy.

- Crystallographic Challenges : Nearly centrosymmetric structures may yield ambiguous Flack parameters. Apply twin refinement in SHELXL or use anomalous scattering data (e.g., Cu-Kα radiation) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer :

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Aqueous solutions (pH <3) stabilize the dihydrochloride salt, while DMSO increases decomposition due to hygroscopicity.

- Solubility Profiling : Use shake-flask methods with UV-Vis quantification. Conflicting reports may arise from impurities; repurify via recrystallization (e.g., ethanol/water) before testing .

Experimental Design Considerations

Q. What are best practices for designing bioactivity assays to evaluate this compound’s interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with thiol-binding pockets (e.g., cysteine proteases) based on the compound’s sulfanyl group.

- Assay Conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics. Include controls with scrambled pyrimidine analogs to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.